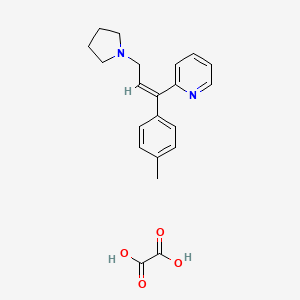
(E)-Deschlorophenyl Fluoxastrobin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in studies to understand the interaction of fungicides with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of more stable and effective fungicides.
作用機序
The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.
類似化合物との比較
Similar Compounds
Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.
特性
分子式 |
C15H13FN4O5 |
|---|---|
分子量 |
352.31 g/mol |
IUPAC名 |
5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2 |
InChIキー |
HGGMQELFVNXQAD-UHDUEGNVSA-N |
異性体SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H] |
正規SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


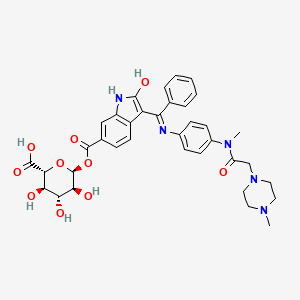

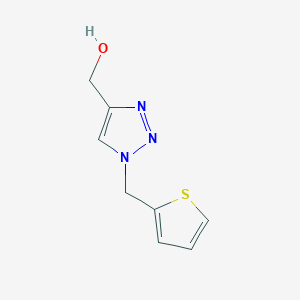
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
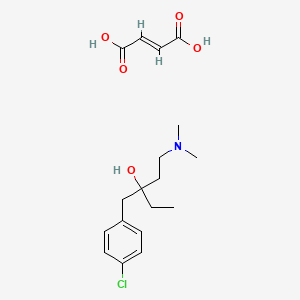
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)

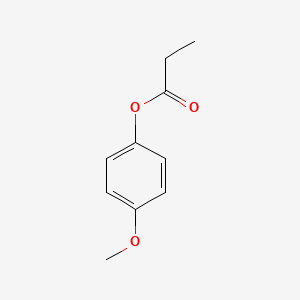
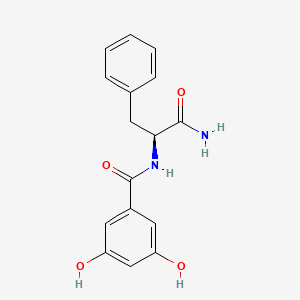
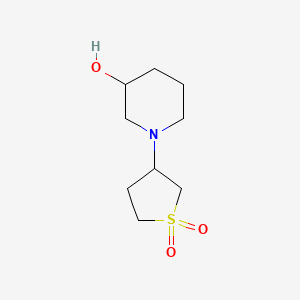

methylphosphonic acid](/img/structure/B15294742.png)
